4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
The compound “4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring, which contributes to the stereochemistry of the molecule .Scientific Research Applications
1. Antitumor and Antimicrobial Activities
The synthesis and characterization of benzenesulfonamide derivatives have been a focal point in pharmaceutical research due to their potential antitumor and antimicrobial properties. Some derivatives have shown excellent in vitro antitumor activity against specific cell lines like HepG2 and MCF-7. These compounds have also been explored for their potential interaction against viral proteins like KSHV thymidylate synthase complex. The comprehensive theoretical and experimental studies of these compounds, including molecular docking and Density Functional Theory (DFT) calculations, support their potential as therapeutic agents (Fahim & Shalaby, 2019). Additionally, the synthesis of novel benzenesulfonamide derivatives with carbonic anhydrase inhibitory effects has shown promise. Compounds with specific substituents have displayed potent inhibition of human carbonic anhydrase I and II isoenzymes, indicating potential for therapeutic applications in conditions where these enzymes play a role (Gul et al., 2016).
2. Potential in Photodynamic Therapy
The synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base has been noted. These compounds, especially when substituted with specific groups, exhibit high singlet oxygen quantum yields, making them excellent candidates for photodynamic therapy applications. Their potential as Type II photosensitizers for cancer treatment is highlighted by their photophysical properties and their ability to generate singlet oxygen efficiently (Pişkin et al., 2020).
3. Neuroprotective and Cognitive Enhancing Properties
Certain benzenesulfonamide derivatives have shown potential in neuroprotection and cognitive enhancement. These compounds exhibit high affinity for human receptors and have been evaluated for their ability to enhance cholinergic function, which is crucial in conditions like Alzheimer's disease and schizophrenia. The promising results from these studies suggest the therapeutic utility of these compounds in neurodegenerative disorders (Hirst et al., 2006).
Future Directions
properties
IUPAC Name |
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13(21)14-7-9-17(10-8-14)25(23,24)19-15-11-18(22)20(12-15)16-5-3-2-4-6-16/h2-10,15,19H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQOOAGMKREER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
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